(1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL
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Overview
Description
(1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and a suitable chiral amine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 4-(trifluoromethoxy)benzaldehyde with the chiral amine.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the hydroxyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL: The enantiomer of the compound with similar properties but different chiral configuration.
4-(Trifluoromethoxy)benzylamine: A related compound lacking the hydroxyl group at the 2-position.
(1S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL: A similar compound with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group and the specific chiral configuration of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL distinguishes it from other similar compounds
Properties
Molecular Formula |
C10H12F3NO2 |
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Molecular Weight |
235.20 g/mol |
IUPAC Name |
(1S)-1-amino-1-[4-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6?,9-/m1/s1 |
InChI Key |
NLUVRNHIPQPEQO-IOJJLOCKSA-N |
Isomeric SMILES |
CC([C@H](C1=CC=C(C=C1)OC(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC(F)(F)F)N)O |
Origin of Product |
United States |
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